molecular formula C11H8BrIN2O B577851 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine CAS No. 1282516-69-1

9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

Cat. No. B577851
M. Wt: 391.006
InChI Key: SMHDMAYAZJZZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is a chemical compound with the molecular formula C11H8BrIN2O . It has a molecular weight of 391.01 g/mol .


Molecular Structure Analysis

The molecular structure of “9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” can be represented by the InChI code: 1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2 .


Physical And Chemical Properties Analysis

The compound “9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” has a predicted boiling point of 491.2°C . It has a density of 2.21 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Studies on benzodiazepines and related heterocycles demonstrate the importance of synthetic methodologies for accessing diverse biological activities. For instance, benzodiazepines synthesized from o-phenylenediamines, a structural motif related to imidazo[1,2-d][1,4]benzoxazepines, show significant promise in various therapeutic areas (Ibrahim, 2011). These synthetic approaches enable the exploration of novel compounds with potential applications in medicinal chemistry and drug discovery.

Biological and Pharmacological Research

Benzoxazepines, including the closely related 1,5-benzoxazepines, exhibit a range of pharmacological properties, such as anticancer, antibacterial, and antifungal activities. This suggests that derivatives like 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine may also hold potential for development into new therapeutic agents targeting various diseases (Stefaniak & Olszewska, 2021). The exploration of such compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

Potential for Novel Drug Development

The structural features of 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine, including the presence of bromo and iodo substituents, offer unique opportunities for chemical modification and the creation of novel derivatives. Research on related compounds demonstrates the potential for developing new central nervous system (CNS) drugs, highlighting the importance of the azole group and its derivatives in synthesizing potent CNS-active compounds (Saganuwan, 2020). This indicates the possibility of leveraging the chemical structure of 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine for the development of new CNS therapeutics.

Safety And Hazards

The compound “9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

9-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDMAYAZJZZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728938
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

CAS RN

1282516-69-1
Record name 9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.0 M solution of ethylmagnesium bromide in ethyl ether (1.1 mL) was added dropwise to a suspension of 9-bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1.1 g, 2.2 mmol) in THF at −15° C. The mixture was stirred and followed by LC/MS. After 1 hour, there is no starting material left and the reaction was poured into sat. NH4Cl and extracted with ethyl acetate. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated. The crude residue was purified by flash column chromatography to provide 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine as white solid (0.7 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.